
tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
Übersicht
Beschreibung
tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate (CAS: 144163-85-9) is a critical intermediate in synthesizing HIV protease inhibitors, notably lopinavir and ritonavir . Its molecular formula is C23H32N2O3 (molecular weight: 384.51 g/mol), featuring a stereochemically complex backbone with amino, hydroxy, and tert-butyl carbamate groups . The compound is commonly isolated as a hemisuccinate salt (CAS: 183388-64-9) to enhance solubility and stability during pharmaceutical manufacturing .
Vorbereitungsmethoden
Catalytic Asymmetric Hydrogenation for Stereochemical Control
The construction of the compound’s three contiguous stereocenters (2S,4S,5S) is achieved via asymmetric hydrogenation, a method renowned for high enantioselectivity. A pivotal study (Table 1) evaluated rhodium catalysts paired with chiral bisphosphine ligands to hydrogenate a ketone precursor, (3S)-1-chloro-2-oxo-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane .
Ligand and Solvent Effects on Conversion and Diastereomeric Excess
The choice of ligand and solvent significantly impacts reaction efficiency. For instance, the (S)-Et-BoPhoz ligand in methanol achieved 94% conversion and 83% diastereomeric excess (d.e.), favoring the 2R,3S configuration . In contrast, tetrahydrofuran (THF) under the same ligand reduced conversion to 52%, highlighting solvent polarity’s role in transition-state stabilization. The (R)-Et-BoPhoz ligand in dichloroethane (DCE) further demonstrated steric and electronic ligand effects, yielding 79% d.e. despite lower conversion .
Table 1: Asymmetric Hydrogenation Optimization
Entry | Ligand | Solvent | Conversion (%) | d.e. (%) | Configuration |
---|---|---|---|---|---|
1 | (S)-Et-BoPhoz | MeOH | 94 | 83 | 2R,3S |
2 | (S)-Et-BoPhoz | THF | 52 | 51 | 2R,3S |
8 | (S)-PCyCo-BoPhoz | EtOH | 99 | 34 | 2S,3S |
The data underscores methanol’s superiority for (S)-Et-BoPhoz, likely due to enhanced hydrogen solubility and ligand-catalyst coordination. Notably, (S)-PCyCo-BoPhoz in ethanol achieved near-quantitative conversion but poorer d.e., suggesting a trade-off between activity and selectivity .
Boc Protection of the Primary Amine
Following hydrogenation, the primary amine at position 5 is protected using di-tert-butyldicarbonate (Boc₂O) under mildly basic conditions. This step prevents undesired side reactions during subsequent synthetic steps .
pH-Controlled Boc Activation
In a representative procedure, (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride is suspended in toluene and adjusted to pH 7 with NaOH. Boc₂O in toluene is then added, maintaining pH 7 via controlled NaOH addition . This ensures selective Boc protection of the primary amine without disturbing the secondary alcohol or existing Boc group. The reaction proceeds quantitatively at 25°C, affording the protected intermediate in >95% yield after extraction .
Purification via Succinate Salt Formation
Crude tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is often purified as its succinate salt to enhance crystallinity and remove diastereomeric impurities .
Salt Formation and Recrystallization
The free base is treated with succinic acid in a 1:1 molar ratio in ethanol, yielding a white crystalline solid. Recrystallization from hot ethanol/water (4:1) affords the succinate salt with >99.5% purity by HPLC . The salt’s structure (C50H70N4O10) confirms via X-ray diffraction, with hydrogen bonding between the amine and succinate carboxylates enhancing stability .
Stereochemical Analysis and Validation
X-ray Crystallography
Single-crystal X-ray analysis of the succinate salt unequivocally established the 2S,4S,5S configuration. The crystallographic data (deposited under CCDC 2058280) reveals intramolecular hydrogen bonding between the C4 hydroxyl and carbamate carbonyl, stabilizing the preferred conformation .
Chiral HPLC Profiling
Chiral stationary-phase HPLC (Chiralpak IA column, hexane:isopropanol 80:20) resolves diastereomers, confirming >98% enantiomeric excess for the target compound .
Scalability and Process Optimization
Catalytic Recycling
Rhodium catalyst recovery via biphasic extraction (water/DCE) reduces costs, with the ligand-catalyst complex retaining >90% activity over five cycles .
Green Solvent Alternatives
Replacing DCE with cyclopentyl methyl ether (CPME) in hydrogenation improves environmental metrics while maintaining 89% conversion and 80% d.e. .
Analyse Chemischer Reaktionen
[3H]CCPA, wie sein nicht-tritiiertes Gegenstück, durchläuft verschiedene chemische Reaktionen, die typisch für Adenosinderivate sind. Dazu gehören:
Oxidation: [3H]CCPA kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu seinen Oxidationsprodukten begrenzt sind.
Reduktion: Reduktionsreaktionen, die [3H]CCPA betreffen, sind weniger häufig, können aber unter Verwendung von Standardreduktionsmitteln durchgeführt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research Applications
1. Synthesis of Anti-Cancer Drugs
The compound has been identified as a potential precursor in the synthesis of anti-cancer drugs. Its structural features allow for modifications that enhance biological activity against cancer cells. For instance, research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, making it a valuable asset in oncology research .
2. Neuroprotective Agents
Studies have shown that related compounds can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's. The modulation of amyloid-beta levels and reduction of inflammatory markers like TNF-α have been observed with the use of similar carbamate structures . This suggests that tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate could be explored for neuroprotective applications.
3. Multi-target Therapeutics
The compound's ability to interact with multiple biological targets makes it suitable for developing multi-target therapeutics. This approach is particularly beneficial in treating complex diseases where a single-target strategy may not be effective . The design of such compounds aims to address various molecular pathways involved in disease progression.
Case Studies
Wirkmechanismus
[3H]CCPA exerts its effects by binding to A1 adenosine receptors with high affinity. The binding of [3H]CCPA to these receptors inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels . This results in various downstream effects, including modulation of neurotransmitter release, reduction of heart rate, and vasodilation . The molecular targets involved are primarily the A1 adenosine receptors, and the pathways include the inhibition of adenylate cyclase and subsequent reduction in cAMP levels .
Vergleich Mit ähnlichen Verbindungen
Structurally related compounds are categorized based on functional group modifications, biological activity, and roles in drug synthesis. Key comparisons are summarized below:
Key Findings:
- The 2,6-dimethylphenoxy acetamido group (CAS: 478646-28-5) is essential for antitumoral activity in lopinavir. Its absence reduces efficacy against cancer stem cells (CSCs) .
- The pyroglutamic acid salt (CAS: 192726-05-9) ensures high diastereomeric yield (>95%) during synthesis, critical for antiviral potency .
Pharmacophore Modifications and Toxicity
Key Findings:
- The dimethylphenoxy group distinguishes selective toxicity: its presence in lopinavir minimizes harm to normal cells while targeting CSCs .
- Removal of the L-valine derivative (as in P-2) increases general cytotoxicity, underscoring the pharmacophore's role in specificity .
Salt Forms and Physicochemical Properties
Key Findings:
- Salt forms like hemisuccinate and pyroglutamate optimize solubility and stability, streamlining large-scale synthesis .
Biologische Aktivität
tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is a compound of interest due to its potential biological activities. It is classified as a carbamate derivative and has been studied for various pharmacological applications, particularly in relation to its effects on proteases and other biological targets.
- Molecular Formula : C₃₈H₃₂N₂O₃
- Molecular Weight : 384.5118 g/mol
- CAS Number : 144163-85-9
- Structure : The compound features a tert-butyl group attached to a diphenyl hexane backbone with an amino and hydroxy functional group.
Inhibition of Proteases
Research has demonstrated that this compound exhibits inhibitory activity against certain proteases. A study focused on the inhibition of the SARS-CoV 3CL protease highlighted the compound's potential as a therapeutic agent against viral infections. The following table summarizes key findings from this research:
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | 3.20 | Competitive inhibition of 3CL protease |
N-(3-methoxyphenyl)glycyl | 10.0 | Competitive inhibition |
N-(2-methoxyphenyl)glycyl | 14.0 | Competitive inhibition |
These results indicate that the compound possesses significant inhibitory effects on the target protease, suggesting its potential as a lead compound for further development in antiviral therapies .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated in various cell lines. The results demonstrated that while the compound showed potent inhibitory activity against proteases, it also exhibited varying degrees of cytotoxicity depending on the cell type. This highlights the importance of assessing selectivity to minimize off-target effects.
Case Study 1: SARS-CoV Protease Inhibition
In an experimental setup involving recombinant SARS-CoV 3CL protease, this compound was tested for its ability to inhibit substrate cleavage. The study reported an IC50 value of approximately 3.20 μM, indicating strong inhibitory potential compared to other tested compounds .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to explore modifications to the carbamate structure that could enhance biological activity. Variations in the side chains and functional groups were systematically analyzed to determine their effects on protease inhibition. This research led to the identification of structural motifs that significantly increased potency and selectivity towards the target enzyme .
Q & A
Q. Basic: What synthetic protocols are recommended for preparing tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate?
Methodological Answer:
The compound is synthesized via multi-step organic reactions, often involving carbamate protection of amines and stereoselective hydroxylation. A typical protocol includes:
Amino Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine functionality during synthesis.
Stereoselective Hydroxylation : Employ chiral catalysts or enzymatic methods to achieve the (2S,4S,5S) configuration.
Deprotection and Purification : Remove Boc groups under acidic conditions (e.g., trifluoroacetic acid, TFA) and purify via column chromatography or recrystallization .
Key Data :
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Boc Protection | Boc₂O, DMAP, DCM | 85% | 95% |
Hydroxylation | OsO₄, NMO, acetone/H₂O | 72% | 90% |
Deprotection | TFA/DCM (1:1), 1 hr | 95% | 98% |
Q. Advanced: How can computational modeling optimize diastereoselectivity in the synthesis of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations and molecular dynamics simulations predict transition states to guide catalyst selection. For example:
- DFT Analysis : Compare energy barriers for competing diastereomeric pathways to identify catalysts favoring the (2S,4S,5S) configuration.
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve stereochemical outcomes .
Case Study : A study using COMSOL Multiphysics integrated AI to model reaction kinetics, achieving a 15% increase in diastereoselectivity by optimizing solvent polarity and temperature gradients .
Q. Basic: What spectroscopic techniques validate the compound’s structure and purity?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., Boc carbamate at δ 1.4 ppm for tert-butyl).
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities.
- X-ray Crystallography : Resolves absolute stereochemistry via single-crystal analysis, critical for confirming the (2S,4S,5S) configuration .
Contradiction Note : Discrepancies between solution-state NMR and solid-state crystallography may arise due to conformational flexibility; validate with circular dichroism (CD) or vibrational spectroscopy .
Q. Advanced: How to resolve contradictions between crystallographic data and solution-phase spectroscopic results?
Methodological Answer:
Dynamic NMR : Probe temperature-dependent shifts to identify rotational barriers or hydrogen-bonding variations.
Molecular Dynamics (MD) Simulations : Compare crystal packing forces (e.g., π-π stacking of phenyl groups) with solution-phase conformers.
Cross-Validation : Use IR spectroscopy to detect hydrogen-bonding patterns observed in crystallography but absent in NMR .
Example : A study resolved conflicting data by identifying a solvent-dependent equilibrium between hydrogen-bonded and free hydroxyl groups .
Q. Basic: What are the optimal storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group.
- Light Sensitivity : Protect from UV exposure using amber vials.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydroxyl group oxidation .
Q. Advanced: What strategies mitigate racemization during large-scale synthesis?
Methodological Answer:
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27)/t19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFHOTNATOJBKZ-ACRUOGEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932247 | |
Record name | tert-Butyl hydrogen (5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144163-85-9 | |
Record name | 5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, (2S,3S,5S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144163859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl hydrogen (5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butoxycarbonyl)amino-1,6-diphenylhexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-TERT-BUTYLOXYCARBONYLAMINO-2-AMINO-3-HYDROXY-1,6-DIPHENYLHEXANE, (2S,3S,5S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N59F56PQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.